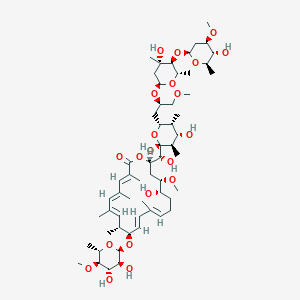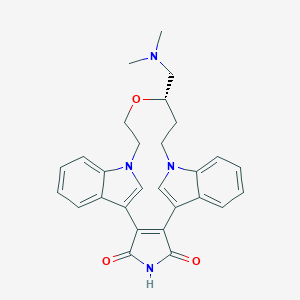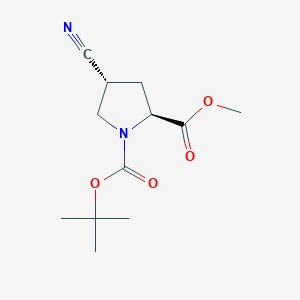![molecular formula C9H9N3O B062396 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one CAS No. 163120-50-1](/img/structure/B62396.png)
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes, including topoisomerase I and II, DNA polymerases, and reverse transcriptases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to exhibit antiviral activity against HIV, hepatitis B, and hepatitis C viruses. In addition, it has been shown to possess antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one. One of the potential areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent antitumor activity and could be used as a lead compound for the development of new anticancer drugs. Another potential area of research is the investigation of the compound's potential use in the treatment of neurological disorders. This compound has been shown to exhibit neuroprotective properties and could be used for the development of new drugs for the treatment of neurological disorders. Finally, further research could be conducted to improve the solubility of this compound, making it more suitable for use in vivo.
Conclusion:
In conclusion, 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been reported using different methods. One of the most commonly used methods involves the reaction of 2-amino-3-chloroquinoxaline with ethyl glyoxalate in the presence of triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one.
Scientific Research Applications
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and antifungal properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
163120-50-1 |
|---|---|
Product Name |
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one |
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-3-1-2-6-8(7)12(9)5-4-10-6/h1-3,10H,4-5H2,(H,11,13) |
InChI Key |
FIEAOHXEXPYUCR-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C=CC=C3N1)NC2=O |
Canonical SMILES |
C1CN2C3=C(C=CC=C3N1)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)




